molecular formula C6H12N2O4 B12820153 Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate CAS No. 1338495-19-4

Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate

Cat. No.: B12820153
CAS No.: 1338495-19-4
M. Wt: 176.17 g/mol
InChI Key: RLSHSIABUSXGJP-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate is a chemical compound with the molecular formula C6H12N2O4 It is known for its unique structure, which includes a hydrazine moiety linked to two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate can be synthesized through a one-pot reaction involving hydrazine and dimethyl oxalate. The reaction typically requires controlled conditions, including a specific temperature range and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)hydrazinyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-11-5(9)3-7-8-4-6(10)12-2/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSHSIABUSXGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNNCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177100
Record name Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-19-4
Record name Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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